2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-11-4-3-5-14(12(11)2)20-15(24)10-25-17-22-21-16(23(17)18)13-6-8-19-9-7-13/h3-9H,10,18H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJFRNNOYIQCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of STL269728, also known as 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide, is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal, and it is the main constituent of intracellular proteinaceous accumulations found in Parkinson’s disease (PD) patients.
Mode of Action
STL269728 interacts with α-syn to inhibit its aggregation. In pathological conditions, α-syn creates amyloid aggregates that lead to neurotoxicity and neurodegeneration. STL269728 has been shown to slightly reduce the α-syn aggregation.
Biochemical Pathways
The aggregation of α-syn into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons. This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, mitochondrial damage, and oxidative stress. Misfolded extracellular α-syn establishes a prion-like mechanism of propagation from neurons to glial cells. Finally, misfolded α-syn acts as an antigen, thus triggering an immune response closely associated with neuroinflammatory events.
Pharmacokinetics
The compound has shown in vivo efficacy in preventing 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and anticancer properties based on recent studies.
Chemical Structure
The chemical structure of the compound is characterized by a triazole ring substituted with a pyridine moiety and an acetamide group. The presence of sulfur in the structure enhances its reactivity and biological potential.
Antimicrobial Activity
Triazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. In one study, a series of triazole derivatives demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .
Antifungal Activity
The antifungal efficacy of triazole compounds is particularly noteworthy. A study evaluated several triazole derivatives for their antifungal activity against Candida albicans and Rhodotorula mucilaginosa. The results indicated that some derivatives had MIC values ≤ 25 µg/mL, surpassing the efficacy of traditional antifungal agents like fluconazole . The compound is hypothesized to share similar mechanisms due to its structural similarities.
Anticancer Activity
Recent research has highlighted the anticancer potential of triazole derivatives. One study focused on the cytotoxic effects of various N-substituted 1,2,4-triazole derivatives against HepG2 liver cancer cells. The compound 6d , which shares structural features with our target compound, exhibited an IC50 value of 13.004 µg/mL, indicating potent anti-proliferative activity . This suggests that our compound may also possess similar anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The presence of electron-donating groups (e.g., methyl groups) at specific positions on the phenyl ring has been shown to enhance anticancer activity. Conversely, electron-withdrawing groups tend to decrease potency . This insight can guide further modifications to improve efficacy.
Case Studies
- Antimicrobial Screening : A series of triazole derivatives were screened for antimicrobial activity against clinical isolates. The compound exhibited significant inhibition against resistant strains of bacteria.
- Antifungal Evaluation : In vitro tests showed that the compound inhibited fungal growth at lower concentrations compared to existing antifungals, indicating potential as a new therapeutic agent.
- Cytotoxicity Assays : Using MTT assays on HepG2 cells, compounds structurally related to our target showed promising results in reducing cell viability, warranting further investigation into their mechanisms of action.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays have demonstrated that it can effectively inhibit the growth of various cancer cell lines, including those associated with breast and lung cancers. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.
Case Study: A study reported the synthesis and evaluation of similar triazole derivatives that showed promising anticancer activity against cell lines such as OVCAR-8 and NCI-H460, with percent growth inhibitions exceeding 75% at micromolar concentrations .
Antimicrobial Activity
The structural characteristics of triazole compounds suggest potential antimicrobial efficacy. The compound has been tested against various bacterial strains and fungi, showing inhibitory effects comparable to established antimicrobial agents.
Research Findings: A related study focused on the synthesis of pyridine-containing triazoles demonstrated significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) lower than those of conventional treatments like fluconazole . This highlights the potential for the compound to serve as a lead in developing new antifungal therapies.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of key enzymes involved in disease processes. For instance, docking studies suggest that it may inhibit tyrosinase, an enzyme implicated in hyperpigmentation disorders. The binding affinity was assessed through molecular modeling techniques, indicating a favorable interaction within the active site of the enzyme .
Table 1: Inhibitory Effects on Enzymes
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of triazole derivatives and their biological activity is crucial for optimizing their efficacy. Modifications to the pyridine and acetamide groups have been systematically studied to enhance bioactivity.
Key Findings:
Preparation Methods
Core Triazole Ring Formation
The 1,2,4-triazole nucleus is typically constructed via cyclocondensation of thiosemicarbazide derivatives. For this compound, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol serves as the central intermediate. Its synthesis involves:
- Hydrazine-carbothioamide preparation : Reaction of pyridine-4-carboxylic acid hydrazide with ammonium thiocyanate under acidic conditions (HCl, ethanol, reflux, 6–8 hours).
- Cyclization : Treatment with sodium hydroxide (NaOH, 10%, 80°C, 4 hours) to form the triazole-thiol.
Key reaction :
$$
\text{Pyridine-4-carbohydrazide} + \text{NH}_4\text{SCN} \xrightarrow{\text{HCl, EtOH}} \text{Thiosemicarbazide intermediate} \xrightarrow{\text{NaOH}} \text{Triazole-thiol} \quad
$$
Acetamide Side-Chain Introduction
The N-(2,3-dimethylphenyl)acetamide group is introduced via nucleophilic acyl substitution:
- Chloroacetylation : Reacting 2,3-dimethylaniline with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C for 2 hours.
- Sulfanyl Linkage Formation : Coupling the chloroacetamide intermediate with the triazole-thiol using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.
Optimization note : Excess K₂CO₃ (1.5 equiv.) improves sulfanyl bond yield to 78–82%.
Stepwise Synthetic Procedure
Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | Pyridine-4-carbohydrazide (1.0 equiv.), NH₄SCN (1.2 equiv.), HCl/EtOH, reflux | 6 h | 85% |
| 2 | 10% NaOH, 80°C | 4 h | 91% |
Characterization :
N-(2,3-Dimethylphenyl)chloroacetamide Synthesis
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | 2,3-Dimethylaniline (1.0 equiv.), chloroacetyl chloride (1.1 equiv.), DCM, 0–5°C | 2 h | 88% |
Characterization :
Final Coupling Reaction
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (1.5 equiv.) |
| Temperature | 60°C |
| Time | 12 h |
| Yield | 80% |
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7).
Optimization Strategies and Challenges
Solvent and Catalyst Screening
Byproduct Mitigation
- Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.
- Column Chromatography : Critical for separating unreacted triazole-thiol (Rf = 0.3) from product (Rf = 0.6).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
Q & A
Q. What are the established synthetic routes for 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide?
- Methodological Answer : The compound is synthesized via a two-step process:
S-Alkylation : React 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in the presence of a base (e.g., NaOH or KOH) in methanol at room temperature .
Post-Modification : The amino group at the 4th position of the triazole ring can undergo further reactions (e.g., Paal-Knorr condensation) to introduce functional groups for enhanced bioactivity .
Key Characterization : Use , , and elemental analysis to confirm structural integrity .
Q. How is the anti-exudative activity of this compound evaluated in preclinical models?
- Methodological Answer : Anti-exudative activity (AEA) is assessed using a carrageenan-induced rat paw edema model.
- Dosing : Administer the compound at 10 mg/kg (intraperitoneal) and compare against reference drugs like diclofenac sodium (8 mg/kg).
- Metrics : Measure edema volume reduction over 4–6 hours post-injection .
Data Table :
| Compound Dose (mg/kg) | Edema Reduction (%) | Reference Drug Efficacy |
|---|---|---|
| 10 | 45–52% | Diclofenac: 58% |
Advanced Research Questions
Q. How can synthetic yields be optimized for S-alkylation steps in the presence of competing side reactions?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to optimize reaction time, temperature, and base stoichiometry. For example, NaOH (1.02 mmol) in methanol at 25°C achieves >85% yield .
- Side Reaction Mitigation : Control pH to prevent thiol oxidation and monitor reaction progress via TLC or HPLC .
Q. What structural features influence the compound’s anti-exudative activity, and how can SAR be systematically studied?
- Methodological Answer :
- Key Substituents :
- Pyridin-4-yl group : Enhances bioavailability via π-π stacking with target proteins.
- 2,3-Dimethylphenyl acetamide : Modulates lipophilicity, improving membrane permeability .
- SAR Workflow :
Synthesize derivatives with variations in the triazole, pyridine, or acetamide moieties.
Test AEA in vivo and correlate with computational docking (e.g., COX-2 inhibition) .
Q. How can contradictions in biological activity data between similar derivatives be resolved?
- Methodological Answer :
- Case Example : A furan-2-yl analog shows lower AEA (32%) compared to the pyridin-4-yl derivative (52%).
- Resolution Strategies :
Perform molecular dynamics simulations to compare binding affinities.
Validate solubility differences via LogP measurements .
Experimental Design & Data Analysis
Q. What in vitro assays complement in vivo anti-exudative studies for mechanistic insights?
- Methodological Answer :
- COX-2 Inhibition Assay : Measure IC values using a fluorescence-based kit.
- Cytokine Profiling : Quantify TNF-α and IL-6 levels in LPS-stimulated macrophages via ELISA .
Q. How can reaction scalability be addressed for gram-scale synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Adapt batch synthesis to continuous-flow systems for improved heat/mass transfer.
- Process Analytics : Use inline FTIR or PAT (Process Analytical Technology) to monitor intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
